Methyltetrazine-PEG9-acid

Lipophilicity Aqueous Solubility Chromatographic Retention

PROTAC developers often encounter solubility-limited conjugation or steric hindrance with suboptimal linkers. Methyltetrazine-PEG9-acid resolves this with an intermediate ≈21 Å PEG9 spacer (32 rotatable bonds), balancing conformational flexibility and effective molarity for ternary complex formation. XLogP3 = -1.2 enhances aqueous solubility ~6.3-fold vs. PEG4 analogs. The stable carboxylic acid enables long-term -20°C storage and on-demand EDC/HATU activation for amide coupling, while methyltetrazine delivers k > 800 M⁻¹ s⁻¹ IEDDA kinetics with TCO. Ships ambient; in stock.

Molecular Formula C30H48N4O12
Molecular Weight 656.7 g/mol
Cat. No. B15340128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG9-acid
Molecular FormulaC30H48N4O12
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C30H48N4O12/c1-26-31-33-30(34-32-26)27-2-4-28(5-3-27)46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-29(35)36/h2-5H,6-25H2,1H3,(H,35,36)
InChIKeyDNSXREKTZGCQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG9-acid Overview


Methyltetrazine-PEG9-acid is a heterobifunctional bioorthogonal linker comprising a methyltetrazine moiety for inverse electron-demand Diels-Alder (IEDDA) cycloaddition, a nine-unit monodisperse polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid functional group . The compound exhibits a molecular weight of 656.7 g/mol (C30H48N4O12), a calculated XLogP3 of -1.2, and a topological polar surface area (TPSA) of 181 Ų . The carboxylic acid can be activated via EDC or HATU for stable amide bond formation with primary amines, while the methyltetrazine group enables rapid, copper-free click chemistry with trans-cyclooctene (TCO) and other strained alkenes .

Methyltetrazine-PEG9-acid PEG Length Specificity


Methyltetrazine-PEG9-acid occupies a specific position within the methyltetrazine-PEGn-acid homologous series where linker length is a critical determinant of molecular performance. The PEG spacer length directly modulates three non-interchangeable parameters: hydrophilicity (reflected in XLogP), rotational degrees of freedom (rotatable bond count), and the physical separation distance between the tetrazine click handle and the carboxylic acid conjugation site [1]. Systematic studies in PROTAC design demonstrate that linker length influences ternary complex formation efficiency and protein degradation outcomes [2]. Substituting PEG9 for a shorter PEG4 variant reduces the maximal separation distance by approximately 11 Å and decreases rotational freedom by 13 bonds, potentially constraining target protein engagement in sterically demanding systems. Conversely, substituting for a longer PEG12 variant increases molecular weight by over 13% and may introduce excessive conformational flexibility that complicates crystallization or reduces effective molarity in proximity-driven applications. The evidence below quantifies these differentiating parameters to inform compound-specific selection.

Methyltetrazine-PEG9-acid vs. PEG Analogs


PEG9 vs. PEG4 Hydrophilicity

Methyltetrazine-PEG9-acid exhibits a calculated XLogP3 value of -1.2, representing substantially enhanced hydrophilicity relative to the PEG4 analog (XLogP3 = -0.4 calculated from the same methodology). This 0.8 log unit difference translates to an approximately 6.3-fold difference in predicted octanol-water partition coefficient, favoring aqueous solubility for the PEG9 variant . The target compound contains 32 rotatable bonds compared to 22 rotatable bonds in the PEG4 homolog, providing increased conformational flexibility without reaching the excessive degrees of freedom characteristic of longer PEG12 (≈38 rotatable bonds) or PEG24 variants .

Lipophilicity Aqueous Solubility Chromatographic Retention

PEG9 vs. PEG4 Spacer Length

The PEG9 spacer in Methyltetrazine-PEG9-acid provides an estimated extended chain length of approximately 21 Å (based on standard PEG monomer contribution of ≈2.8-3.5 Å per ethylene oxide unit), more than double the ≈10 Å reach of the PEG4 analog . This intermediate length positions PEG9 between shorter PEG4/PEG8 linkers (favoring compact conjugates) and longer PEG12/PEG24 linkers (favoring maximum separation). Systematic PROTAC linker studies have demonstrated that 12-16 atom PEG linkers (which PEG9 approximates) often exhibit superior degradation efficiency compared to shorter alternatives due to optimized ternary complex geometry .

PROTAC Linker Design Ternary Complex Formation Steric Accessibility

Tetrazine-TCO Click Kinetics

The methyltetrazine moiety in Methyltetrazine-PEG9-acid participates in inverse electron-demand Diels-Alder cycloaddition with trans-cyclooctene (TCO) with a second-order rate constant exceeding 800 M⁻¹ s⁻¹ [1]. This reaction rate is the fastest among all bioorthogonal ligation chemistries described to date, enabling conjugation completion within minutes at low micromolar concentrations under mild, copper-free, aqueous conditions . The methyl substitution on the tetrazine ring enhances stability relative to unsubstituted tetrazine while maintaining the rapid kinetics characteristic of the tetrazine-TCO pair .

Bioorthogonal Chemistry Reaction Kinetics Conjugation Efficiency

Carboxylic Acid Dual Functionality

Methyltetrazine-PEG9-acid incorporates a terminal carboxylic acid that can be activated with EDC or HATU to form stable amide bonds with primary amine-containing molecules . This heterobifunctional architecture distinguishes it from mono-functional methyltetrazine probes (e.g., fluorescent methyltetrazine dyes) that lack a secondary conjugation handle [1]. Unlike pre-activated NHS ester variants (e.g., Methyltetrazine-PEG4-NHS ester), the carboxylic acid form offers greater hydrolytic stability during storage (stable for weeks at 4°C in aqueous buffered media at pH 7.5) and allows on-demand activation for controlled, stepwise conjugation strategies [2].

Bioconjugation Amide Coupling PROTAC Synthesis

Methyltetrazine-PEG9-acid Applications


PROTAC Linker Optimization

Methyltetrazine-PEG9-acid serves as an intermediate-length PROTAC linker where the ≈21 Å PEG9 spacer bridges the distance between E3 ligase ligand and target protein ligand. The 32 rotatable bonds provide conformational flexibility while the 11 Å increased separation relative to PEG4 may enable productive ternary complex formation in sterically demanding protein pairs . Systematic PROTAC studies indicate that 12-16 atom PEG linkers (which PEG9 approximates) often exhibit superior degradation efficiency compared to shorter alternatives, positioning PEG9 as a candidate length for initial linker optimization screens .

Aqueous Bioconjugation of Hydrophobic Payloads

The XLogP3 = -1.2 of Methyltetrazine-PEG9-acid confers approximately 6.3-fold greater predicted aqueous partitioning relative to PEG4 analogs (XLogP3 = -0.4), making it particularly suitable for conjugating hydrophobic small molecules or maintaining solubility of aggregation-prone proteins in aqueous buffer systems . The carboxylic acid can be pre-activated with EDC/NHS for subsequent reaction with lysine residues on antibodies or other amine-containing biomolecules, while the methyltetrazine group provides a stable, latent click handle for secondary functionalization .

Sequential Dual-Labeling Workflows

Unlike pre-activated NHS ester variants, Methyltetrazine-PEG9-acid provides a stable carboxylic acid that can be stored long-term at -20°C and activated on-demand with EDC or HATU . This property is critical for multi-step conjugation protocols where the tetrazine group must remain intact and reactive during an initial amide coupling step, followed by IEDDA ligation with a TCO-modified imaging probe, drug payload, or affinity tag . The extended PEG9 spacer reduces steric interference between the two conjugated entities, preserving binding affinity and functional activity of the labeled biomolecule [1].

In Vivo Pretargeted Imaging

The k > 800 M⁻¹ s⁻¹ reaction kinetics of the methyltetrazine-TCO pair enable conjugation completion within minutes at nanomolar to low micromolar concentrations under physiological conditions . Methyltetrazine-PEG9-acid can be conjugated to targeting vectors (antibodies, peptides) via amide coupling, then administered for pretargeting studies. Subsequent administration of a TCO-bearing imaging probe results in rapid, covalent, in situ labeling with minimal background due to the bioorthogonal specificity and the enhanced aqueous solubility provided by the PEG9 spacer .

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